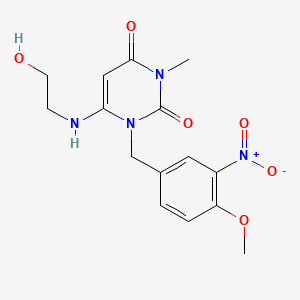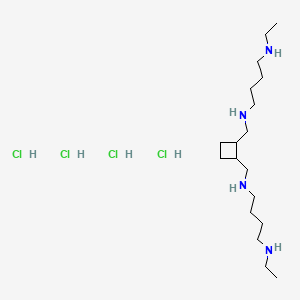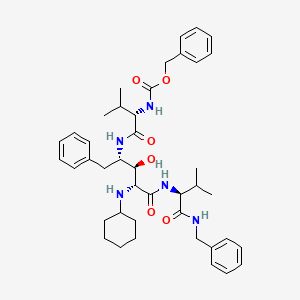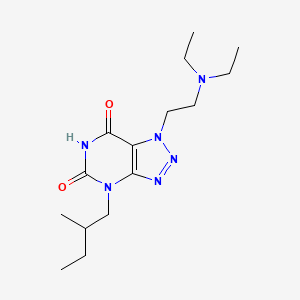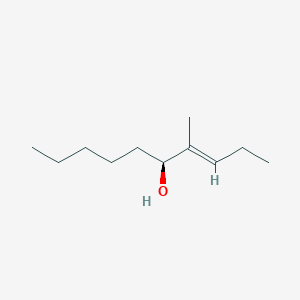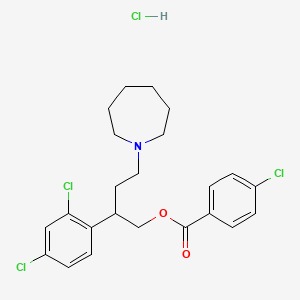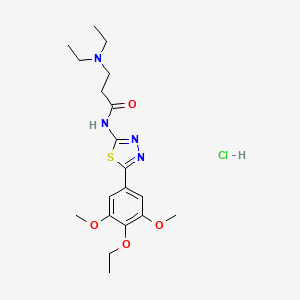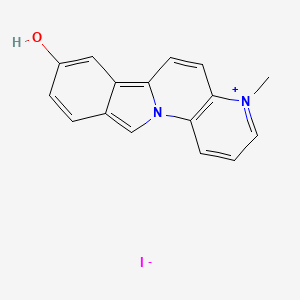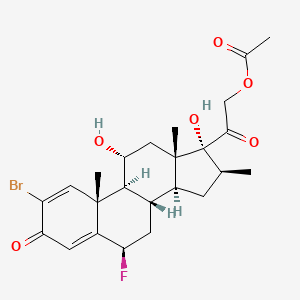
N-((2,6-Di(propan-2-yl)phenyl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2,6-Di(propan-2-yl)phenyl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a sulfonamide group, and a carbamoyl group attached to a di(propan-2-yl)phenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,6-Di(propan-2-yl)phenyl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the furan derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Carbamoyl Group: The carbamoyl group is attached via a reaction with isocyanate derivatives.
Substitution with the Di(propan-2-yl)phenyl Group: This step involves a Friedel-Crafts acylation reaction where the di(propan-2-yl)phenyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, compounds with similar structures have been studied for their anti-inflammatory and antimicrobial properties. This compound could be explored for similar therapeutic applications, particularly in the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities present in this molecule.
作用機序
The mechanism by which N-((2,6-Di(propan-2-yl)phenyl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfonamide group could mimic the structure of natural substrates or inhibitors, allowing it to modulate the activity of specific proteins.
類似化合物との比較
Similar Compounds
N-((2,6-Di(propan-2-yl)phenyl)carbamoyl)-4-methylfuran-2-sulfonamide: Similar structure but with a methyl group instead of a hydroxypropan-2-yl group.
N-((2,6-Di(propan-2-yl)phenyl)carbamoyl)-4-(2-hydroxyethyl)furan-2-sulfonamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropan-2-yl group.
Uniqueness
The uniqueness of N-((2,6-Di(propan-2-yl)phenyl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a bulky di(propan-2-yl)phenyl group and a hydroxypropan-2-yl group provides steric hindrance and specific electronic properties that can influence its interactions with other molecules.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
CAS番号 |
210826-38-3 |
|---|---|
分子式 |
C20H28N2O5S |
分子量 |
408.5 g/mol |
IUPAC名 |
1-[2,6-di(propan-2-yl)phenyl]-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea |
InChI |
InChI=1S/C20H28N2O5S/c1-12(2)15-8-7-9-16(13(3)4)18(15)21-19(23)22-28(25,26)17-10-14(11-27-17)20(5,6)24/h7-13,24H,1-6H3,(H2,21,22,23) |
InChIキー |
MRKXXRUHPFFURP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NS(=O)(=O)C2=CC(=CO2)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


